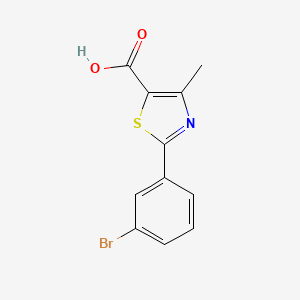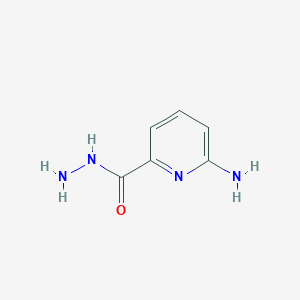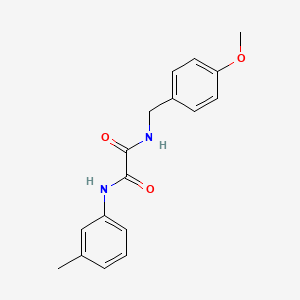
2-(3-Bromophenyl)-4-methylthiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc .科学的研究の応用
Synthesis and Chemical Properties
Studies on Isothiazoles : Research has been conducted on the preparation of compounds related to 2-(3-Bromophenyl)-4-methylthiazole-5-carboxylic acid, including 5-methyl-3-phenylisothiazole-4-carboxylic acid and its derivatives. These studies involve halogenation and hydrolysis processes to produce various halogen-substituted phenylisothiazoles (Naito, Nakagawa, & Takahashi, 1968).
Palladium-Catalyzed Arylation : The direct arylation of 4-(2-bromophenyl)-2-methylthiazole using palladium catalysis to produce phenanthrothiazoles and benzene derivatives has been explored. This transformation demonstrates the chemical versatility of thiazole derivatives (Shi, Soulé, & Doucet, 2017).
Biological Activity and Applications
Anticonvulsant Activity : Some derivatives of 2-(3-Bromophenyl)-4-methylthiazole-5-carboxylic acid, particularly those involving 3-aminopyrroles, have been studied for their anticonvulsant activity. These compounds exhibit significant activity with low neurotoxicity, indicating potential therapeutic applications (Unverferth et al., 1998).
Synthesis of Key Intermediates : The synthesis of 4-Methyl-5-formylthiazole, a key intermediate in the production of various pharmaceuticals, has been explored. This involves processes like bromination, condensation, and oxidation, demonstrating the compound's role in synthesizing medically relevant chemicals (Su Wei-ke, 2009).
Antimicrobial Activity : Compounds similar to 2-(3-Bromophenyl)-4-methylthiazole-5-carboxylic acid have been synthesized and shown to have moderate to good antimicrobial activity. This suggests potential for developing new antimicrobial agents (Babu et al., 2016).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The crystal structure of related compounds, like 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, has been studied, offering insights into the molecular structure and bonding patterns of similar thiazole derivatives (Wang & Dong, 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c1-6-9(11(14)15)16-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQBOUSBANHDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(3-bromophenyl)thiazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2469731.png)

![4-Bromo-2-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2469734.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2469737.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2469739.png)
![1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2469740.png)

![N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2469743.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2469746.png)

![N-(3-chloro-2-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2469749.png)